tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate
Overview
Description
tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the nitration of a quinoline precursor followed by esterification. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the quinoline ring. The esterification process involves the reaction of the nitroquinoline with tert-butyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The nitro group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Various nucleophiles can be used to substitute the nitro group under controlled conditions.
Major Products Formed
Scientific Research Applications
tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially disrupting cellular processes and leading to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl 6-chloro-3,4-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Uniqueness
tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group allows for specific interactions with biological targets and provides a versatile handle for further chemical modifications.
Properties
IUPAC Name |
tert-butyl 6-nitro-3,4-dihydro-2H-quinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-4-5-10-9-11(16(18)19)6-7-12(10)15/h6-7,9H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPXNUSEUAMUOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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